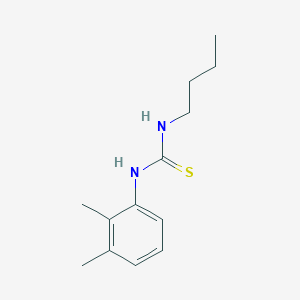![molecular formula C22H16N2O3 B10873492 N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10873492.png)
N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the chromenylidene intermediate: This could involve the condensation of a benzodioxole derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Amination reaction: The intermediate is then reacted with 2-aminophenylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes.
Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA interaction: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE: shares structural similarities with other aromatic amines and heterocyclic compounds.
Flavonoids: Compounds with similar chromenylidene structures.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety.
Uniqueness
The uniqueness of N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE lies in its specific combination of aromatic and heterocyclic structures, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C22H16N2O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]amino]aniline |
InChI |
InChI=1S/C22H16N2O3/c23-16-6-2-3-7-17(16)24-18-12-21(27-19-8-4-1-5-15(18)19)14-9-10-20-22(11-14)26-13-25-20/h1-12H,13,23H2 |
Clave InChI |
NJECYTXSGVBINM-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC4=CC=CC=C4N)C5=CC=CC=C5O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B10873417.png)
![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873418.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10873420.png)

![Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(chloroacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10873438.png)
![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
![2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)
![4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10873468.png)

![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10873473.png)
![(4E)-4-[(2E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873476.png)
![N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide](/img/structure/B10873480.png)
